molecular formula C9H19NO B14566322 5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol CAS No. 61856-82-4

5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol

Cat. No.: B14566322
CAS No.: 61856-82-4
M. Wt: 157.25 g/mol
InChI Key: CHBZTKQAFWJINH-UHFFFAOYSA-N
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Description

5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the 5-position, three methyl groups at the 2 and 3 positions, and a hydroxyl group at the 1-position. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,3-trimethylbutanal with ethylamine in the presence of a strong acid catalyst can lead to the formation of the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.

Major Products Formed

    Oxidation: Formation of 5-ethyl-2,2,3-trimethylpyrrolidin-1-one.

    Reduction: Formation of 5-ethyl-2,2,3-trimethylpyrrolidine.

    Substitution: Formation of halogenated derivatives such as 5-ethyl-2,2,3-trimethylpyrrolidin-1-yl chloride.

Scientific Research Applications

5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a neurotransmitter modulator due to its structural similarity to natural neurotransmitters.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The hydroxyl group can form hydrogen bonds with target proteins, while the ethyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylpyrrolidine: Lacks the ethyl group at the 5-position.

    5-Methyl-2,2,3-trimethylpyrrolidin-1-ol: Has a methyl group instead of an ethyl group at the 5-position.

    2,2,3-Trimethylpyrrolidin-1-ol: Lacks the ethyl group at the 5-position.

Uniqueness

5-Ethyl-2,2,3-trimethylpyrrolidin-1-ol is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

61856-82-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

5-ethyl-1-hydroxy-2,2,3-trimethylpyrrolidine

InChI

InChI=1S/C9H19NO/c1-5-8-6-7(2)9(3,4)10(8)11/h7-8,11H,5-6H2,1-4H3

InChI Key

CHBZTKQAFWJINH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(N1O)(C)C)C

Origin of Product

United States

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